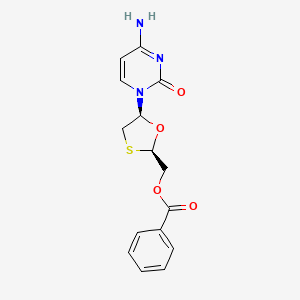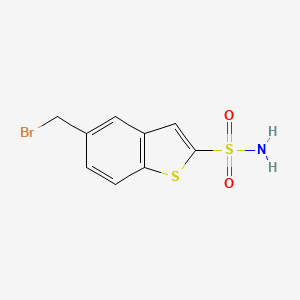
O-Benzoyllamivudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzoyllamivudine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiolane ring, a benzoate ester, and a pyrimidine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyllamivudine typically involves multiple steps, starting with the preparation of the oxathiolane ring. This can be achieved through a cyclization reaction involving a thiol and an epoxide under basic conditions. The pyrimidine derivative is then introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the oxathiolane ring. Finally, the benzoate ester is formed through an esterification reaction with benzoic acid and a suitable alcohol, such as methanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing continuous flow processes to streamline production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
O-Benzoyllamivudine can undergo various chemical reactions, including:
Oxidation: The oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of O-Benzoyllamivudine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a viral enzyme, preventing the replication of the virus, or it could bind to a receptor involved in cell signaling pathways, altering cellular responses.
Comparison with Similar Compounds
O-Benzoyllamivudine can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl propionate: Similar structure but with a propionate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
These compounds share the oxathiolane and pyrimidine moieties but differ in the ester group, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C15H15N3O4S/c16-11-6-7-18(15(20)17-11)12-9-23-13(22-12)8-21-14(19)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2,(H2,16,17,20)/t12-,13+/m0/s1 |
InChI Key |
SWOOIHFMFZUHOC-QWHCGFSZSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Canonical SMILES |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8590401.png)


![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)



![3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B8590442.png)


